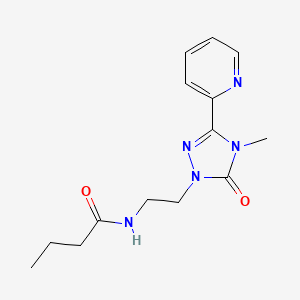
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects based on various studies.
Chemical Structure
The compound can be characterized by its unique structure that incorporates a triazole moiety, which is known for its diverse biological activities. The molecular formula is C14H18N4O.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a review summarized that compounds with a triazole nucleus exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Specifically, derivatives similar to this compound have demonstrated moderate to high antimicrobial efficacy .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Bacillus subtilis | Significant |
| Pseudomonas aeruginosa | Variable |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds containing the triazole ring have shown promising results in inhibiting cancer cell proliferation in various cancer lines. A case study indicated that certain triazole derivatives were equipotent against A431 and Jurkat cell lines with IC50 values lower than traditional chemotherapeutics like doxorubicin .
The mechanism through which this compound exerts its effects may involve interaction with specific proteins or enzymes related to the targeted diseases. Molecular dynamics simulations have suggested that such compounds interact primarily through hydrophobic contacts with target proteins .
Research Findings
Recent research has focused on the synthesis and evaluation of various triazole derivatives. A notable study synthesized a series of new 1,2,4-triazole compounds and evaluated their biological activities against multiple pathogens and cancer cells. The results indicated that modifications on the triazole ring significantly influenced their biological activity .
Case Studies
- Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against common pathogens. The study found that structural modifications led to enhanced activity against Gram-positive bacteria .
- Anticancer Properties : In vitro studies demonstrated that specific triazole compounds induced apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
特性
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-6-12(20)16-9-10-19-14(21)18(2)13(17-19)11-7-4-5-8-15-11/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDUOCPBGULMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














